molecular formula C10H12BrIO B8247210 2-Bromo-4-iodo-1-isobutoxybenzene

2-Bromo-4-iodo-1-isobutoxybenzene

Cat. No.: B8247210
M. Wt: 355.01 g/mol
InChI Key: NYQDLBHBKANPEH-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1-isobutoxybenzene is an organic compound with the molecular formula C10H11BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and an isobutoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-1-isobutoxybenzene typically involves the bromination and iodination of a benzene derivative followed by the introduction of the isobutoxy group. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring under controlled conditions. The isobutoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-1-isobutoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2, I2) and nitrating agents (HNO3) are used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like K2CO3 are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

2-Bromo-4-iodo-1-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-iodo-1-isobutoxybenzene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps when using palladium catalysts . The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-iodo-1-methoxybenzene
  • 2-Bromo-4-iodo-1-ethoxybenzene
  • 2-Bromo-4-iodo-1-propoxybenzene

Uniqueness

2-Bromo-4-iodo-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can influence its reactivity and physical properties compared to other similar compounds. The specific arrangement of substituents on the benzene ring can also affect its behavior in chemical reactions and its applications in research and industry.

Properties

IUPAC Name

2-bromo-4-iodo-1-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrIO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQDLBHBKANPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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